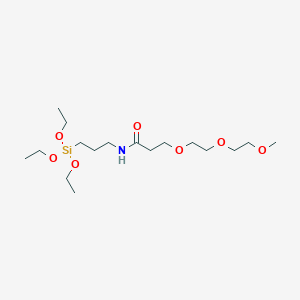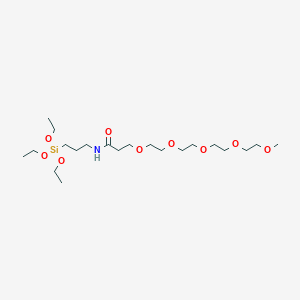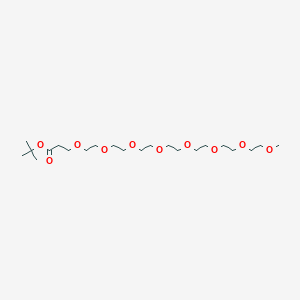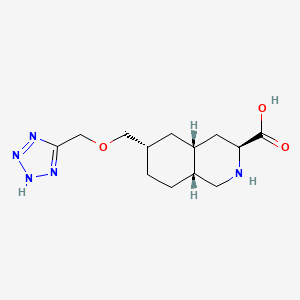
LDC-7559
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LDC-7559 is a GSDMD inhibitor which blocks neutrophil extracellular trap (NET) in the late stages of NETosis.
Scientific Research Applications
1. Scientific Information Access and Output in Less Developed Countries
LDC-7559 might be associated with the challenges faced by scientists in less developed countries (LDCs). A study highlighted that scientists in LDCs experience higher rejection rates of their papers compared to those in developed countries (57% vs. 17%). This discrepancy is attributed to difficulties in maintaining current awareness, indicating that accessing scientific information is a major factor inhibiting the quality and quantity of scientific output in LDCs (Gordon, 1979).
2. Enhancing Supercapacitive Properties of Conductive Polymers
LDC-7559 may refer to a form of lignin-derived carbon (LDC) used in the synthesis of supercapacitive materials. A study explored the use of LDC to enhance the volumetric capacitance of poly ortho aminophenol (POAP)/LDC composites. This research suggests that LDC could play a crucial role in energy storage applications, particularly in creating efficient supercapacitors (Ehsani, Moftakhar, Karimi, 2021).
3. Lipid-Drug Conjugates for Drug Delivery
In the context of drug delivery, LDC-7559 might be related to lipid-drug conjugates (LDCs). These are drugs covalently modified with lipids to enhance properties like oral bioavailability and tumor targeting. Different lipids and conjugation strategies are employed in LDC synthesis, which can significantly impact the performance of these drug delivery systems (Irby, Du, Li, 2017).
4. Composite Anodes for Solid Oxide Fuel Cells
LDC-7559 could also be related to the development of composite anodes for solid oxide fuel cells (SOFCs). Research on La0.75Sr0.25Cr0.5Mn0.5O3−δ–La0.2Ce0.8O2−δ (LSCM–LDC) composites showed that LDC can block grain growth in LSCM, reducing resistance and enhancing electrochemical performance. However, the carbon deposition rate in these anodes increases with higher LDC content (Rath, Choi, Lee, 2012).
properties
Product Name |
LDC-7559 |
|---|---|
Molecular Formula |
C20H19N3O3 |
Molecular Weight |
349.39 |
IUPAC Name |
N-(2-(2-Methoxyphenyl)-4H,10H-benzo[f]pyrazolo[5,1-c][1,4]oxazepin-7-yl)acetamide |
InChI |
InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
IFOIINXSFCQLOV-UHFFFAOYSA-N |
SMILES |
CC(NC1=CC=C2CN3C(COC2=C1)=CC(C4=CC=CC=C4OC)=N3)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
LDC7559; LDC 7559; LDC-7559 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[2-[4-(2-Methylpropyl)piperazin-1-yl]-2-oxoethyl] 4-methylsulfonyl-3-nitrobenzoate](/img/structure/B1193062.png)



